molecular formula C25H27N3O3 B1193721 VBIT-12

VBIT-12

Cat. No.: B1193721
M. Wt: 417.5 g/mol
InChI Key: JZDHWOWCHGYSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VBIT-12 is a chemical compound known for its role as a potent inhibitor of voltage-dependent anion-selective channel 1 (VDAC1). VDAC1 is a protein located in the outer mitochondrial membrane and is involved in the regulation of metabolic and energetic cross-talk between mitochondria and the rest of the cell. This compound has been studied for its potential therapeutic applications, particularly in neurodegenerative diseases and conditions involving mitochondrial dysfunction .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine plays a crucial role in biochemical reactions by inhibiting the conductance of voltage-dependent anion channel 1 (VDAC1) in synthetic lipid membranes . VDAC1 is a protein that forms channels in the outer mitochondrial membrane, facilitating the exchange of ions and metabolites between the mitochondria and the cytoplasm. By inhibiting VDAC1, N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine affects the mitochondrial function and cellular metabolism. The compound interacts with VDAC1 by binding to its specific sites, thereby blocking the channel’s conductance and altering the flow of ions and metabolites.

Molecular Mechanism

The molecular mechanism of N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine involves its binding interactions with VDAC1. The compound binds to specific sites on VDAC1, inhibiting its conductance and altering the flow of ions and metabolites across the mitochondrial membrane . This inhibition can lead to changes in mitochondrial membrane potential, affecting the production of ATP and the overall energy balance within the cell. Additionally, the compound’s impact on ion exchange can influence calcium signaling pathways, which are critical for various cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VBIT-12 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and purity, and the final product undergoes rigorous quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

VBIT-12 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of analogs with different functional groups .

Scientific Research Applications

VBIT-12 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its high specificity for VDAC1 and its ability to prevent VDAC1 oligomerization without affecting other cellular processes. This specificity makes it a valuable tool for studying mitochondrial function and developing targeted therapies for diseases involving mitochondrial dysfunction .

Biological Activity

VBIT-12 is a small molecule that functions as an inhibitor of the voltage-dependent anion channel 1 (VDAC1) oligomerization. This compound has garnered attention for its potential therapeutic applications in various neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS) and other conditions associated with mitochondrial dysfunction. The following sections detail the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for treatment.

VDAC1 is a crucial protein located in the outer mitochondrial membrane, playing a significant role in regulating mitochondrial permeability and apoptosis. In pathological conditions, VDAC1 can oligomerize, leading to increased mitochondrial permeability and subsequent cell death through apoptosis or necroptosis. This compound inhibits this oligomerization process, thereby preserving mitochondrial integrity and function.

In Vitro Studies

  • Neuronal Protection:
    • This compound has been shown to rescue cell death induced by mutant SOD1 in motor-neuron-like NSC-34 cells. When these cells were treated with this compound, cell survival improved significantly compared to untreated controls, indicating its protective effects against mutant SOD1 toxicity .
  • Mechanistic Insights:
    • The compound prevents the increase in reactive oxygen species (ROS) production and cytosolic calcium levels associated with VDAC1 oligomerization. This suggests that this compound may mitigate oxidative stress and calcium overload in neuronal cells .

In Vivo Studies

  • Muscle Function in ALS Models:
    • In studies involving mutant SOD1 G93A mice, administration of this compound improved muscle endurance without affecting overall survival rates. Mice treated with this compound maintained grip strength longer than control groups, suggesting that the compound can help preserve muscle function during disease progression .
  • Retinal Protection:
    • This compound also demonstrated efficacy in reducing neuronal death in a rat model of ischemia-reperfusion injury. The treatment significantly decreased apoptosis and necroptosis in retinal cells subjected to oxygen-glucose deprivation and reoxygenation (OGD/R), showcasing its potential for ocular diseases linked to mitochondrial dysfunction .

Data Summary

The following table summarizes key findings from studies on this compound's biological activity:

Study Model Outcome Mechanism
NSC-34 cells (in vitro)Increased cell survival against mutant SOD1 toxicityInhibition of VDAC1 oligomerization
Mutant SOD1 G93A mice (in vivo)Improved muscle endurance; no effect on survivalPreservation of muscle function
Rat retina (in vivo)Reduced apoptosis/necroptosis during OGD/RPrevention of mitochondrial dysfunction

Case Study 1: ALS Mouse Model

In a controlled study involving transgenic mice expressing mutant SOD1 G93A, researchers administered this compound via intraperitoneal injection starting at 60 days of age. The treated group exhibited significantly greater forelimb and hindlimb grip strength compared to the control group over time, indicating a delay in muscle weakness associated with ALS progression .

Case Study 2: Retinal Ischemia

In another study focusing on retinal ischemia-reperfusion injury, rats treated with this compound showed a marked reduction in neuronal death compared to untreated controls. This suggests that this compound could be beneficial for patients suffering from retinal diseases caused by ischemic events .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent for conditions characterized by mitochondrial dysfunction and apoptosis. While it does not appear to extend survival in ALS models, its ability to improve muscle function could offer significant benefits for patients seeking to maintain mobility and quality of life during disease progression.

Further research is warranted to explore the full therapeutic potential of this compound across various models of disease beyond ALS, including diabetes and other neurodegenerative conditions where VDAC1 plays a critical role.

Properties

IUPAC Name

2-[[4-anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c29-23(30)17-26-24(31)25(27-21-10-2-1-3-11-21)13-15-28(16-14-25)18-20-9-6-8-19-7-4-5-12-22(19)20/h1-12,27H,13-18H2,(H,26,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDHWOWCHGYSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)NCC(=O)O)NC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VBIT-12
Reactant of Route 2
VBIT-12
Reactant of Route 3
Reactant of Route 3
VBIT-12
Reactant of Route 4
VBIT-12
Reactant of Route 5
Reactant of Route 5
VBIT-12
Reactant of Route 6
Reactant of Route 6
VBIT-12
Customer
Q & A

Q1: How does VBIT-12 interact with its target and what are the downstream effects?

A1: this compound directly targets the Voltage-Dependent Anion Channel 1 (VDAC1) located on the outer mitochondrial membrane. [, ] Specifically, it inhibits VDAC1 oligomerization, a process linked to the formation of the mitochondrial permeability transition pore (mPTP). [] By preventing mPTP opening, this compound helps maintain mitochondrial integrity, reducing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential. [] This, in turn, can protect cells from apoptosis and alleviate damage associated with mitochondrial dysfunction.

Q2: What is the in vitro and in vivo efficacy of this compound in models of disease?

A2: In vitro, this compound demonstrated the ability to rescue neuronal cell death induced by mutant SOD1, a protein implicated in Amyotrophic Lateral Sclerosis (ALS). [] In vivo, while this compound administration did not improve survival in a mouse model of ALS (SOD1G93A mice), it significantly enhanced muscle endurance. [] Additionally, in a mouse model of alcoholic liver disease, this compound administration, as well as genetic knockdown of Pgam5 (a protein promoting VDAC1 oligomerization), mitigated liver damage, inflammation, and oxidative stress. []

Q3: What are the potential applications of this compound based on current research?

A3: Based on its mechanism of action and observed effects, this compound holds promise as a potential therapeutic agent for diseases characterized by mitochondrial dysfunction. [, ] This includes neurodegenerative diseases like ALS, as well as conditions like alcoholic liver disease where mitochondrial damage plays a critical role. [, ] Further research is necessary to fully elucidate its therapeutic potential and determine its efficacy and safety profile in humans.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.